molecular formula C6H13O3PS2 B14562188 Dimethyl 1,3-dithian-2-ylphosphonate CAS No. 61779-88-2

Dimethyl 1,3-dithian-2-ylphosphonate

Cat. No.: B14562188
CAS No.: 61779-88-2
M. Wt: 228.3 g/mol
InChI Key: SXJWOLGZFVCYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1,3-dithian-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 1,3-dithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,3-dithian-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiane with dimethyl phosphite in the presence of a base, such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,3-dithian-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phosphines

    Substitution: New organophosphorus compounds

Mechanism of Action

The mechanism of action of dimethyl 1,3-dithian-2-ylphosphonate involves its ability to form stable carbon-phosphorus bonds. This property is exploited in various chemical reactions, where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new organophosphorus compounds .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,3-dithian-2-ylphosphonate
  • Dimethyl 1,3-dithian-2-ylphosphine
  • Dimethyl 1,3-dithian-2-ylphosphine oxide

Uniqueness

Dimethyl 1,3-dithian-2-ylphosphonate is unique due to its specific combination of a dithiane ring and a phosphonate group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

CAS No.

61779-88-2

Molecular Formula

C6H13O3PS2

Molecular Weight

228.3 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,3-dithiane

InChI

InChI=1S/C6H13O3PS2/c1-8-10(7,9-2)6-11-4-3-5-12-6/h6H,3-5H2,1-2H3

InChI Key

SXJWOLGZFVCYQK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1SCCCS1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.